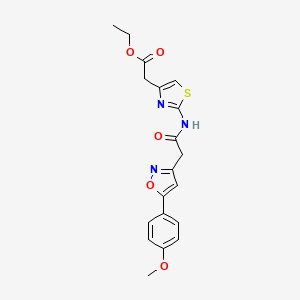

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a combination of isoxazole, thiazole, and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amide Bond Formation: The isoxazole derivative is then coupled with a thiazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole and isoxazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing isoxazole and thiazole moieties. Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate has been investigated for its ability to inhibit viral replication.

Case Study: Antiviral Efficacy

A study demonstrated that derivatives with isoxazole rings exhibited significant antiviral activity against various viruses, including HIV and hepatitis C virus (HCV). The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. The structure-activity relationship (SAR) of similar compounds suggests that modifications at the isoxazole and thiazole positions can enhance antiviral efficacy while reducing cytotoxicity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. The presence of both isoxazole and thiazole rings contributes to its ability to target cancer cells selectively.

Case Study: Inhibition of Cancer Cell Proliferation

Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. This compound has shown promise in preclinical studies as a COX inhibitor, leading to reduced proliferation of cancer cells in vitro. The compound's effectiveness was measured using cell viability assays, showing a significant reduction in cell growth at micromolar concentrations .

Biochemical Pathways

The compound may modulate several biochemical pathways involved in cell signaling and apoptosis. For instance, its interaction with COX enzymes can lead to alterations in prostaglandin synthesis, which plays a role in inflammation and tumor growth. Additionally, the isoxazole moiety may interfere with specific protein interactions essential for viral replication or cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into optimizing this compound for enhanced activity.

Optimization Strategies

- Substituent Variations : Modifying the substituents on the isoxazole or thiazole rings can lead to improved potency and selectivity.

- Hybrid Structures : Combining elements from other active compounds may yield hybrids with superior biological activity.

- Pharmacokinetic Enhancements : Alterations aimed at improving solubility and bioavailability are critical for translating these compounds into clinical applications .

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(2-(2-(5-phenylisoxazol-3-yl)acetamido)thiazol-4-yl)acetate

- Ethyl 2-(2-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Uniqueness

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and can affect its overall lipophilicity, potentially altering its biological activity compared to similar compounds.

Biologische Aktivität

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring, thiazole moiety, and an acetamido group. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing methodologies such as nucleophilic substitutions and cyclocondensation reactions. For instance, the synthesis may involve the reaction of isoxazole derivatives with thiazole compounds under controlled conditions to yield the target compound .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of isoxazole and thiazole have demonstrated significant activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The presence of the methoxyphenyl group enhances the lipophilicity and bioactivity of these compounds, making them effective against a broad spectrum of pathogens .

Antitumor Activity

Research has also indicated that similar compounds exhibit antitumor properties. For instance, derivatives containing the thiazole moiety have been shown to inhibit tumor cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects

Some studies have pointed to neuroprotective effects associated with isoxazole derivatives. This compound may influence neuroinflammatory processes and protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. This compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antitumor Activity

In another study by Mohamed et al. (2016), a series of thiazole-containing isoxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell growth at micromolar concentrations, with this compound showing promising results in further investigations for its mechanism of action .

Research Findings Summary

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-4-6-15(25-2)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYFLYHSDWDLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.